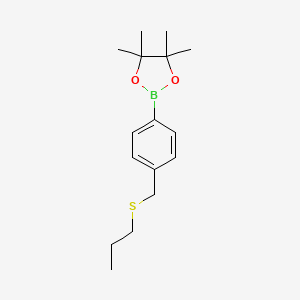
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . They are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Boronic esters are used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They are particularly used in the Suzuki–Miyaura coupling reaction .Wissenschaftliche Forschungsanwendungen
Phosphorescence Properties Simple arylboronic esters like phenylboronic acid pinacol ester exhibit phosphorescence in the solid state at room temperature. This is noteworthy as phosphorescent organic molecules typically require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence of these esters may be influenced by solid-state molecular packing rather than the patterns and numbers of boron substituents on the aryl units, indicating potential applications in organic light-emitting diodes and other photonic devices (Shoji et al., 2017).
Hydrolysis Behavior at Physiological pH Phenylboronic pinacol esters are sensitive to hydrolysis, especially at physiological pH. This characteristic is crucial in designing drug delivery systems and other biomedical applications where stability in aqueous environments is a concern (Achilli et al., 2013).
H2O2-Cleavable Poly(ester-amide) Synthesis Phenylboronic acid ester, when incorporated into polymers, can lead to H2O2-cleavable poly(ester-amide)s. This feature allows for the development of H2O2-responsive delivery vehicles, potentially useful in drug delivery systems where controlled release in response to specific stimuli is desirable (Cui et al., 2017).
Solubility in Organic Solvents Understanding the solubility of phenylboronic acid and its esters in various organic solvents is crucial for their application in organic synthesis. Such knowledge aids in the selection of appropriate solvents for reactions involving these compounds, thus influencing reaction efficiency and product purification processes (Leszczyński et al., 2020).
Chemical Synthesis and Protective Group Chemistry Phenylboronic acid reacts with various compounds to form cyclic phenylboronic amides or esters, serving as a protective group in chemical syntheses. Such reactions can be conducted in the solid state, offering a waste-free and facile approach. This method provides an easy access to protected products without the need for further purification, enhancing the efficiency of synthesis processes (Kaupp et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds. The boronic acid or its derivatives provide a relatively stable, readily prepared, and environmentally benign organoboron reagent for this process .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound plays a role, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The efficacy and stability of this compound, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of a palladium catalyst and base, the temperature, and the solvent used in the reaction .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-11-20-12-13-7-9-14(10-8-13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOJPUWDLXNJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)
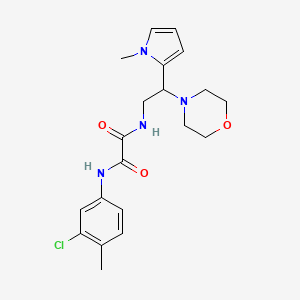
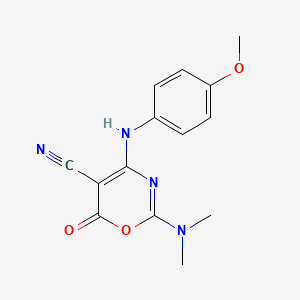
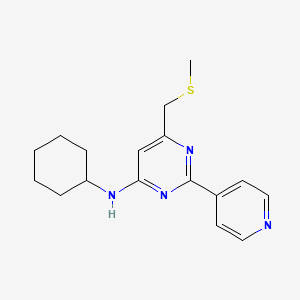
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
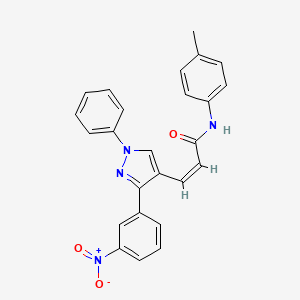

![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
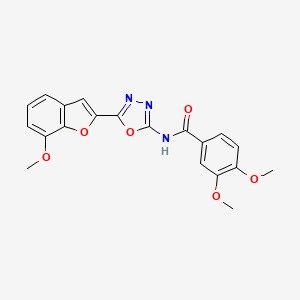
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)